![molecular formula C23H26N2OS B11359026 4-tert-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B11359026.png)
4-tert-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamideは、ベンザミド類に属する有機化合物です。tert-ブチル基、チアゾール環、およびベンザミド部分の存在によって特徴付けられます。
2. 製法
合成経路と反応条件
This compoundの合成は、通常、複数の段階を伴います。
チアゾール環の形成: チアゾール環は、α-ハロケトンとチオアミドの縮合を伴うハントツシュ・チアゾール合成によって合成できます。
4-メチルフェニル基の結合: 4-メチルフェニル基は、フリーデル・クラフツアルキル化反応によって導入できます。
ベンザミド部分の形成: ベンザミド部分は、適切なベンゾイルクロリドとアミンを反応させることによって合成できます。
工業的製造方法
この化合物の工業的製造方法は、収率と純度を高くするために上記の合成経路を最適化する必要があります。これには、触媒の使用、反応条件の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
3. 化学反応解析
反応の種類
This compoundは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。
置換: 特にベンザミド部分で求核置換反応が起こりえます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下のアミンやチオールなどの求核剤。
主要な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換ベンザミドまたはチアゾールの生成。
4. 科学研究における用途
This compoundは、いくつかの科学研究における用途を持っています。
医薬品化学: 特に特定の酵素や受容体を標的とする新しい薬剤の開発のためのリード化合物として使用できます。
材料科学: この化合物は、ポリマーやナノマテリアルなどのユニークな特性を持つ新規材料の合成に使用できます。
生物学的研究: タンパク質や核酸などの生体高分子との小分子の相互作用を研究するために使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the appropriate benzoyl chloride with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-tert-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiazoles.
科学的研究の応用
4-tert-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
作用機序
4-tert-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamideの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、またはその他のタンパク質を含みます。この化合物は、これらの標的に結合してその活性を調節し、細胞プロセスまたはシグナル伝達経路の変化をもたらすことによって効果を発揮する可能性があります。
類似化合物との比較
類似化合物
- 4-tert-butyl-N-(2-ethyl-6-methylphenyl)benzamide
- 4-tert-butyl-N-(2,5-dimethylphenyl)benzamide
- 4-tert-butyl-N-(2-methoxyphenyl)benzamide
独自性
4-tert-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamideは、特定の化学的および生物学的特性を付与するチアゾール環の存在により、ユニークです。tert-ブチル基、チアゾール環、およびベンザミド部分の組み合わせにより、この化合物は他の類似化合物とは異なり、分子標的とのユニークな相互作用とさまざまな分野での応用が期待できます。
特性
分子式 |
C23H26N2OS |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
4-tert-butyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
InChI |
InChI=1S/C23H26N2OS/c1-16-5-7-18(8-6-16)22-25-20(15-27-22)13-14-24-21(26)17-9-11-19(12-10-17)23(2,3)4/h5-12,15H,13-14H2,1-4H3,(H,24,26) |
InChIキー |
OVRHIGCTUUTCPD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11358946.png)
![(2E)-3-(2-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B11358952.png)
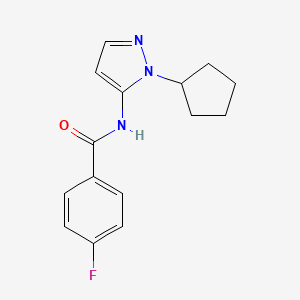
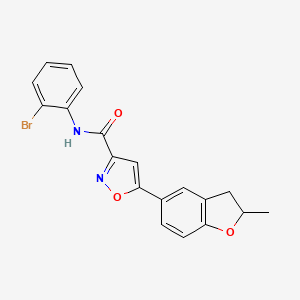
![N-(1,3-benzodioxol-5-yl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11358994.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11359001.png)
![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide](/img/structure/B11359004.png)
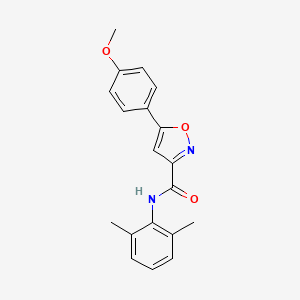
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11359009.png)
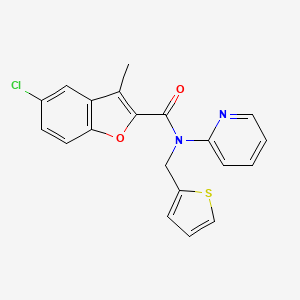

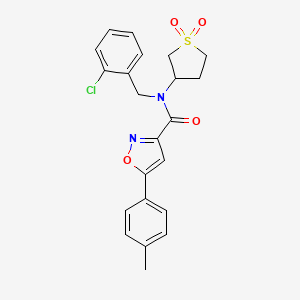
![5-fluoro-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11359023.png)
![N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11359030.png)
